![molecular formula C15H19N3O3S B2581350 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide CAS No. 2034483-70-8](/img/structure/B2581350.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclohex-3-enecarboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C13H13N3O3S2, with a molecular weight of 323.39 g/mol. Its structure features a benzo[c][1,2,5]thiadiazole moiety linked to a cyclohexene carboxamide.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl) have been evaluated for their ability to inhibit cell proliferation in lines such as MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer). The IC50 values for these compounds ranged from 0.02 to 17.02 µM against cancer cells while showing lower toxicity towards normal cells (MRC5) with IC50 values between 0.47 and 13.46 µM .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S and G2/M phases in HT29 cells.
- Apoptosis Induction : Significant increases in both early and late apoptotic events were observed in treated cells.
- Inhibition of Migration : In wound-healing assays, the compound significantly reduced cell migration in HT29 cells.
Anti-inflammatory Properties
Additionally, the compound exhibits anti-inflammatory activity. It has been reported to inhibit COX-2 activity with an IC50 ranging from 0.42 to 29.11 µM compared to celecoxib (IC50 = 0.86 µM). This suggests that it may serve as a dual-action agent targeting both inflammation and cancer .
Case Studies
A relevant case study involved the synthesis and evaluation of derivatives based on the benzo[c][1,2,5]thiadiazole scaffold. These derivatives demonstrated significant anticancer activity in vivo using Ehrlich solid carcinoma-bearing mice models. The most active compounds led to a marked reduction in tumor volume and mass compared to controls .
Data Summary Table
Activity | Cell Lines | IC50 (µM) | Mechanism |
---|---|---|---|
Cytotoxicity | MCF7 | 0.02 - 17.02 | Cell cycle arrest |
HT29 | 0.02 - 17.02 | Apoptosis induction | |
A2780 | 0.02 - 17.02 | Inhibition of migration | |
COX-2 Inhibition | - | 0.42 - 29.11 | Anti-inflammatory |
特性
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-17-13-9-8-12(10-14(13)18(2)22(17,20)21)16-15(19)11-6-4-3-5-7-11/h3-4,8-11H,5-7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMZNQPNGCPJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CCC=CC3)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。